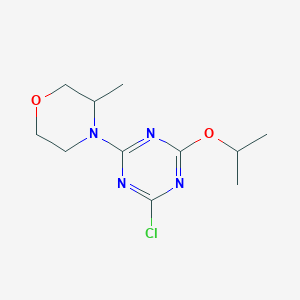
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a methylmorpholine moiety, and a propan-2-yloxy group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloro group can be introduced via a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride.
Attachment of the Methylmorpholine Moiety: This can be achieved through a nucleophilic substitution reaction where the morpholine derivative reacts with the triazine ring.
Introduction of the Propan-2-yloxy Group: This step involves the reaction of the triazine compound with an appropriate alcohol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylmorpholine moiety.
Reduction: Reduction reactions may target the chloro group, converting it to a different functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups to the triazine ring.
Scientific Research Applications
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The chloro group and other substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methylpiperazin-1-yl)-6-(propan-2-yloxy)-1,3,5-triazine
- 2-Chloro-4-(3-methylmorpholin-4-yl)-6-(ethoxy)-1,3,5-triazine
Uniqueness
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the methylmorpholine moiety, in particular, can influence its solubility and reactivity.
Properties
Molecular Formula |
C11H17ClN4O2 |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C11H17ClN4O2/c1-7(2)18-11-14-9(12)13-10(15-11)16-4-5-17-6-8(16)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JOTIYNXWRFGGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12272601.png)
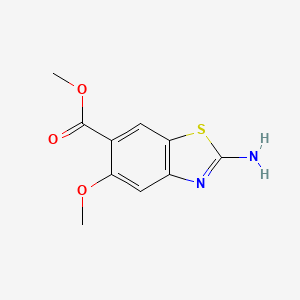
![9-methyl-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12272618.png)
![4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272635.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12272640.png)
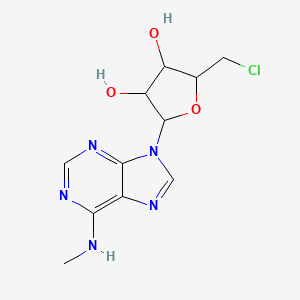
![4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12272650.png)
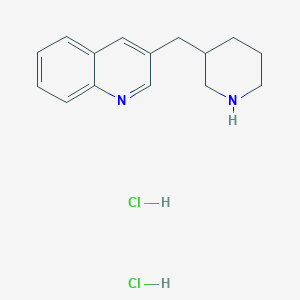
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine](/img/structure/B12272654.png)

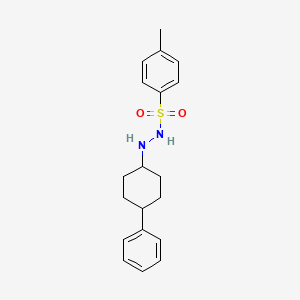
![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12272677.png)
![N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12272691.png)
